molecular formula C₃₁H₃₃N₅O₄ B1160035 (E)-Intedanib

(E)-Intedanib

Cat. No.: B1160035
M. Wt: 539.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Intedanib is a small molecule tyrosine kinase inhibitor of significant interest in pre-clinical research for its potential to modulate key pathways involved in fibrotic diseases and oncology. Its research value lies in its mechanism of action, which involves the competitive inhibition of a broad spectrum of receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) . By targeting these specific kinases, this compound is designed to interfere with intracellular signaling cascades that drive the proliferation, migration, and transformation of fibroblasts, as well as processes like angiogenesis . This makes it a compelling candidate for in vitro and in vivo studies focused on halting the progression of fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and other chronic fibrosing interstitial lung diseases . Furthermore, its ability to inhibit signaling pathways crucial for the survival and proliferation of various cell types also positions it as a valuable tool for investigating certain cancer models, particularly in non-small cell lung cancer research . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₁H₃₃N₅O₄

Molecular Weight

539.62

Synonyms

(E)-Methyl 3-(((4-(N-Methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate;  (E)-Ofev;  (E)-Vargatef;  (E)-Nintedanib

Origin of Product

United States

Chemical Synthesis and Structural Modifications of E Intedanib

Historical Context of Synthetic Development

The development of (E)-Intedanib, also known by its code BIBF 1120, originated from a lead optimization program initiated in 1998 by Boehringer Ingelheim. acs.org The program's goal was to discover potent, orally available, small-molecule inhibitors of angiogenesis for therapeutic research. acs.org This effort led to the identification of the indolinone scaffold as a promising chemical starting point. The design, synthesis, and evaluation of a series of indolinone derivatives, which ultimately resulted in the discovery of this compound as a highly specific triple angiokinase inhibitor, were detailed in a 2009 publication in the Journal of Medicinal Chemistry. d-nb.info

Established Synthetic Routes and Methodological Innovations

The synthesis of this compound is characterized by its modular and efficient design, which has been subject to various methodological innovations and optimizations to improve yield and scalability.

For this compound, the synthesis involves preparing two key building blocks separately:

An indolinone core, specifically a 6-methoxycarbonyl-substituted oxindole (B195798). acs.org

An aniline (B41778) side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Current time information in Bangalore, IN.nih.gov

These two fragments are then coupled in a condensation reaction to form the final this compound structure. acs.orgCurrent time information in Bangalore, IN.acs.org This convergent approach allows for the efficient and large-scale production of the compound. hres.ca

Table 1: Examples of Optimized Reaction Conditions for this compound Synthesis

Step Reactants Conditions Reported Yield Source
Condensation 4-(R acetate-2-yl)-3-nitrobenzoate (II), Trimethyl orthobenzoate Acetic anhydride, 110-130°C Not specified pmda.go.jp
Substitution (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate (III), Intermediate (IV) Dioxane, 80-85°C, followed by lithium carbonate at room temp. Not specified pmda.go.jp
Condensation Methyl oxindole derivatives, N-(4-aminophenyl)-N-methylpiperazine acetamide Ethanol, NaOEt, 50-100°C 88% nih.gov

Convergent Synthetic Pathways

Investigation of Chemical Intermediates and Byproducts

The multi-step synthesis of this compound necessarily involves the formation of several key chemical intermediates. The characterization of these intermediates is crucial for process control and optimization. Impurities that may be present during preparation or arise from storage can impact the purity and stability of the final compound. acs.org

Several synthetic routes have been detailed, each with its own set of unique intermediates. Current time information in Bangalore, IN.hres.capmda.go.jpresearchgate.net For example, one of the earliest described routes involves the formation of methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate. Current time information in Bangalore, IN. More recent innovations have introduced novel intermediates, such as methyl 1-(bromoacetyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, in an effort to create a more efficient, single-step process. hres.ca

Table 2: Key Intermediates in the Synthesis of this compound

Intermediate Name Role in Synthesis Source
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Key aniline side-chain fragment for final coupling. Current time information in Bangalore, IN.acs.orgpmda.go.jp Current time information in Bangalore, IN.acs.orgpmda.go.jp
Methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate Key indolinone core fragment for final coupling. Current time information in Bangalore, IN. Current time information in Bangalore, IN.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide Precursor to the aniline side-chain via reduction of the nitro group. fda.gov fda.gov
Methyl 1-(bromoacetyl)-2-oxo-2,3-dihydro-1H-indole-6-carboxylate Novel intermediate in an improved, efficient synthesis. hres.ca hres.ca

Derivatization Strategies for Research Probes

The chemical structure of this compound can be modified to create specialized probes for research purposes. Isotopic labeling, which involves replacing one or more atoms of a molecule with their isotope, is a common strategy to produce tools for mechanistic, metabolic, and pharmacokinetic studies.

To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, isotopically labeled versions of the compound have been synthesized. nih.govacs.org Specifically, [14C]-radiolabeled this compound has been used in pharmacological studies in both animals and healthy human volunteers. nih.govacs.orgpmda.go.jpresearchgate.net These studies, which trace the radioactivity of the labeled compound, have been essential for understanding its metabolic fate. d-nb.inforesearchgate.net One report specifies the synthesis of [indole-3-14C]BIBF 1120, indicating the precise placement of the carbon-14 (B1195169) atom on the indole (B1671886) ring for these research purposes. fda.gov

In addition to radiolabeling, deuterated derivatives of this compound have also been prepared. zendy.iomendeley.com Deuterium labeling, the replacement of hydrogen with its heavy isotope, can alter the metabolic profile of a drug. medchemexpress.com The synthesis of deuterated this compound has been pursued to investigate potential improvements in its pharmacokinetic properties for research applications. zendy.iomendeley.comacs.org

Analog Synthesis for Structure-Activity Relationship Elucidation

The development of this compound (Nintedanib) as a potent triple angiokinase inhibitor has been significantly guided by extensive structure-activity relationship (SAR) studies. These investigations have focused on the systematic modification of the core indolinone scaffold to understand the structural requirements for optimal inhibitory activity against key targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

Initial research identified the 6-methoxycarbonyl-substituted indolinone as a crucial structural element for potent inhibition of these kinases. This finding established the indolinone core as the starting point for further optimization. Subsequent synthetic efforts have explored modifications at various positions of the this compound molecule to enhance potency, selectivity, and pharmacokinetic properties.

One of the key areas of modification has been the N-methyl-2-(4-methylpiperazin-1-yl)acetamide side chain. The synthesis of analogs with variations in this region has been crucial in defining the optimal length and nature of the linker and the terminal basic moiety for effective interaction with the kinase active site.

The following tables summarize the findings from various SAR studies, detailing the structural modifications of this compound analogs and their corresponding inhibitory activities.

Table 1: SAR of Dihydroindole Derivatives (Series 9) acs.org

This series explores the effect of replacing the indole ring of this compound with a dihydroindole core and varying the amine substituent.

CompoundRPDGFRβ IC₅₀ (nM)FGFR1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
9a N-Methylpiperazine25>100001800
9b 4-Hydroxypiperidine24>100002500
9c Morpholine80>10000>10000
9d N,N-Dimethylamine120>10000>10000
9e Pyrrolidine48>100006600
9f Piperidine33>100004100

Data sourced from: Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. acs.org

Table 2: SAR of Oxypyrrolidine Derivatives (Series 15 and 17) acs.org

These series investigate the impact of replacing the indole with an oxypyrrolidine scaffold.

CompoundConfigurationPDGFRβ IC₅₀ (nM)FGFR1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
15a S2324065
15b R2821078
15c -1101200330
17a Racemate>10000>10000>10000
17b S331100240
17c R391300280

Data sourced from: Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. acs.org

Table 3: SAR of Modifications at Position 6 of the Indolinone Ring acs.org

This table illustrates the effect of replacing the 6-methoxycarbonyl group with various isosteric heterocycles.

CompoundRPDGFRβ IC₅₀ (nM)FGFR1 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
21a 1H-pyrazole4511098
21c Thiazole338876
21f 5-Oxazole120250180
21h Triazole287565

Data sourced from: Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis. acs.org

These detailed SAR studies have been instrumental in optimizing the chemical structure of this compound, leading to a compound with a well-balanced inhibitory profile against multiple kinases involved in angiogenesis and fibrosis. The findings underscore the importance of the 6-methoxycarbonyl group for broad-spectrum activity and highlight how modifications to the indole and side chain regions can fine-tune the selectivity and potency of these inhibitors.

Molecular and Cellular Mechanisms of Action of E Intedanib

Inhibition Profile of Receptor Tyrosine Kinases (RTKs)

(E)-Intedanib is recognized as a triple angiokinase inhibitor due to its potent activity against key drivers of angiogenesis. vulcanchem.comtargetmol.comnih.gov

This compound effectively inhibits members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. wikipedia.orgnih.govresearchgate.netnih.gov By blocking VEGFR signaling, it can impede VEGF-driven angiogenesis, a critical process in tumor growth and the pathology of certain fibrotic diseases. vulcanchem.com This inhibition leads to a reduction in tumor microvessel density. vulcanchem.com The sustained inhibition of VEGFR phosphorylation has been observed for over 24 hours. nih.gov Research has shown that this compound inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with the following half-maximal inhibitory concentrations (IC50). targetmol.comselleckchem.comselleck.co.jpselleckchem.com

ReceptorIC50 (nM)
VEGFR134
VEGFR213
VEGFR313

This table shows the concentration of this compound required to inhibit 50% of the activity of each VEGFR subtype.

The compound also demonstrates inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family. wikipedia.orgnih.govresearchgate.netnih.gov Inhibition of FGFR is crucial as it can impede fibroblast proliferation, a key element in fibrotic microenvironments. vulcanchem.com By targeting FGFRs, this compound interferes with processes such as fibroblast proliferation, migration, and differentiation. nih.gov The IC50 values for the inhibition of FGFR subtypes by this compound have been determined in cell-free assays. targetmol.comselleckchem.comselleck.co.jpselleckchem.com

ReceptorIC50 (nM)
FGFR169
FGFR237
FGFR3108

This table displays the concentration of this compound needed to inhibit 50% of the activity of each FGFR subtype.

This compound is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family, including both PDGFRα and PDGFRβ. wikipedia.orgnih.govresearchgate.netnih.gov The binding of PDGF ligands to these receptors initiates a signaling cascade that promotes cell proliferation, migration, and survival. nih.gov By blocking PDGFR signaling, this compound can limit the recruitment of pericytes, which destabilizes tumor vasculature. vulcanchem.com This inhibition also plays a role in its antifibrotic effects by reducing the proliferation and migration of fibroblasts. researchgate.net The IC50 values for PDGFR inhibition are as follows. targetmol.comselleckchem.comselleck.co.jpselleckchem.com

ReceptorIC50 (nM)
PDGFRα59
PDGFRβ65

This table indicates the concentration of this compound required for 50% inhibition of each PDGFR subtype.

Fibroblast Growth Factor Receptor (FGFR) Family Inhibition (FGFR1, FGFR2, FGFR3)

Inhibition Profile of Non-Receptor Tyrosine Kinases (nRTKs)

In addition to its effects on RTKs, this compound also interacts with and inhibits several non-receptor tyrosine kinases. wikipedia.orgcancer.gov

This compound interacts with members of the Src kinase family, including Src, Lck, and Lyn. wikipedia.orgcancer.gov The Src family of kinases are non-receptor tyrosine kinases that play a role in various cellular signaling pathways. medsci.org The inhibition of the Src pathway by this compound has been demonstrated to contribute to the reduction of lung fibrosis. drugbank.com Specifically, this compound can inhibit the signaling molecule Src, which is downstream of both FGFR and VEGFR2, further contributing to its anti-fibrotic and anti-angiogenic effects. researchgate.net

This compound also modulates the activity of Fms-like Tyrosine Kinase-3 (Flt-3), another non-receptor tyrosine kinase. wikipedia.orgcancer.gov Flt-3 is a member of the class III receptor tyrosine kinase family and its mutation is a common genetic aberration in acute myeloid leukemia (AML). frontiersin.org The inhibition of Flt-3 by this compound is part of its broader kinase inhibition profile. cancer.gov

Src Kinase Family Interactions

Binding Site Characterization and Molecular Interactions

This compound functions as a competitive inhibitor by binding to the intracellular adenosine (B11128) triphosphate (ATP)-binding pocket of several receptor tyrosine kinases (RTKs). nih.gov This binding action prevents the autophosphorylation of these receptors, which is a critical step in their activation. nih.gov The primary targets of this compound include vascular endothelial growth factor receptors (VEGFR) 1-3, fibroblast growth factor receptors (FGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β. By occupying the ATP-binding site, this compound effectively blocks the downstream signaling cascades that these receptors would normally initiate. nih.gov

In addition to these primary targets, this compound also demonstrates inhibitory activity against other kinases such as Fms-like tyrosine kinase 3 (FLT3), and the non-receptor tyrosine kinases (nRTKs) Lck, Lyn, and Src. This broad-spectrum inhibitory profile is achieved through its competitive binding to the ATP pocket of these various kinases. nih.gov The indole (B1671886)/azaindole/oxindole (B195798) scaffold present in this compound and similar kinase inhibitors plays a crucial role in this competitive occupancy of the ATP-binding pocket, facilitating interactions with key residues. mdpi.com

The inhibitory concentrations (IC50) of this compound highlight its potency against these kinases in cell-free assays:

VEGFR1/2/3: 34 nM / 13 nM / 13 nM

FGFR1/2/3: 69 nM / 37 nM / 108 nM

PDGFRα/β: 59 nM / 65 nM

Protein kinases are dynamic enzymes that exist in an equilibrium between active ("on") and inactive ("off") conformational states. europeanpharmaceuticalreview.comnih.gov The binding of an inhibitor can shift this equilibrium, stabilizing a particular conformation. europeanpharmaceuticalreview.com ATP-competitive inhibitors, like this compound, typically bind to the active conformation of the kinase, preventing the binding of ATP and subsequent substrate phosphorylation. mdpi.comelifesciences.org

Molecular dynamics simulations have provided insights into the conformational changes that occur upon this compound binding. For instance, in studies involving the RET proto-oncogene, this compound was found to maintain the kinase in an active-like conformation characterized by a 'DFG-in, αC-helix-in, and activation loop-open' state. researchgate.net However, the binding of the inhibitor still prevents the kinase's catalytic activity. The interaction of an inhibitor with the kinase domain can alter the conformational entropy of the enzyme, which in turn can modulate its ability to bind substrates, even when the catalytic activity is blocked. nih.govunimi.it This highlights that the effects of this compound are not solely due to blocking ATP binding but also involve complex alterations in the kinase's structural dynamics. nih.gov

Competitive ATP-Binding Pocket Occupancy

Downstream Signaling Pathway Modulation in Cellular Models

By inhibiting key receptor tyrosine kinases, this compound effectively modulates multiple downstream signaling pathways that are fundamental to cellular processes like proliferation, migration, angiogenesis, and fibrosis.

This compound has been shown to inhibit the proliferation and migration of various cell types by blocking the signaling pathways activated by PDGF and FGF. nih.gov For example, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), human umbilical artery smooth muscle cells (HUASMCs), and bovine retinal pericytes stimulated by growth factors. nih.gov

In models of intestinal smooth muscle cells, this compound was found to inhibit growth and migration stimulated by serum and PDGF-BB. researchgate.net Similarly, in keloid fibroblasts, this compound suppressed cell proliferation, induced cell cycle arrest at the G0/G1 phase, and inhibited migration and invasion. nih.gov The inhibition of these cellular processes is a direct consequence of blocking downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are central to cell growth, survival, and motility. nih.gov

Cell TypeStimulantEffect of this compoundReference
VEGF-stimulated HUVECsVEGFInhibited proliferation (IC50: 9 nmol/L) nih.gov
PDGF-BB-stimulated HUASMCsPDGF-BBInhibited proliferation (IC50: 69 nmol/L) nih.gov
PDGF-BB-stimulated bovine retinal pericytesPDGF-BBInhibited proliferation (IC50: 79 nmol/L) nih.gov
Rat intestinal smooth muscle cellsSerum and PDGF-BBInhibited growth and migration researchgate.net
Keloid fibroblasts-Suppressed proliferation, migration, and invasion nih.gov

Angiogenesis, the formation of new blood vessels, is a complex process driven by signaling molecules like VEGF and FGF. researchgate.net this compound is recognized as a triple angiokinase inhibitor because it targets VEGFR, FGFR, and PDGFR, all of which play roles in angiogenesis. By blocking these receptors on endothelial cells, pericytes, and smooth muscle cells, this compound disrupts the signaling required for vessel formation. nih.gov

The binding of VEGF to its receptors, primarily VEGFR-2, activates downstream pathways including the PLC-γ/Raf/MEK/ERK1/2 cascade, which promotes endothelial cell proliferation and migration. nih.gov this compound's inhibition of VEGFR blocks these critical steps. nih.gov This anti-angiogenic activity is a key component of its therapeutic effect in various diseases.

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins. Transforming growth factor-beta 1 (TGF-β1) is a central mediator in this process, promoting the differentiation of fibroblasts into myofibroblasts and stimulating ECM production. researchgate.netnih.gov The canonical TGF-β1 signaling pathway involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene transcription. nih.govnih.gov

Impact on Epithelial-Mesenchymal Transition and Myofibroblast Differentiation Processes

This compound has been shown to interfere with key cellular transformation processes involved in fibrosis and cancer progression, namely the epithelial-mesenchymal transition (EMT) and myofibroblast differentiation. Its mechanism of action involves the modulation of several critical signaling pathways.

Research on A549 alveolar epithelial cells demonstrates that this compound can inhibit EMT induced by transforming growth factor-β2 (TGF-β2) and tumor necrosis factor-α (TNF-α). spandidos-publications.com The compound significantly attenuates the gene expression of cellular pathways related to EMT. spandidos-publications.com A key mechanism is the suppression of the TGF-β/Smad signaling pathway, where this compound markedly inhibits the phosphorylation of Smad2/3. spandidos-publications.comresearchgate.net In other non-small cell lung cancer (NSCLC) cell models, this compound was found to reverse TGF-β1-induced EMT, an effect associated with the upregulation of miR-200b and miR-141. spandidos-publications.com

The compound also effectively prevents the differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis. In studies using human Tenon's fibroblasts (HTFs), this compound inhibited TGF-β1-induced myofibroblast transdifferentiation. nih.govnih.gov This was evidenced by the downregulation of key mesenchymal markers, including α-smooth muscle actin (α-SMA) and the transcription factor Snail. nih.govnih.gov The inhibitory action of this compound on this process is mediated through its interference with both the canonical and non-canonical TGF-β1 signaling pathways. It reduces the phosphorylation of Smad2/3 (classic pathway) as well as the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase ½ (ERK1/2) (non-classic pathways). nih.govnih.gov

Furthermore, this compound has been shown to inhibit myofibroblast activation by targeting the Wnt/β-catenin pathway. nih.govnih.govfrontiersin.org In lung fibroblasts, this compound was found to suppress the activation of Src kinase. nih.gov This inhibition prevents the phosphorylation of β-catenin at the Y654 residue, which in turn blocks the nuclear translocation of β-catenin and subsequent activation of Wnt target genes like CyclinD1, Wisp1, and S100a4. nih.govnih.govfrontiersin.org

Table 1: Effects of this compound on EMT and Myofibroblast Differentiation
ProcessCell/Tissue ModelInducing Agent(s)Key Mechanistic FindingsReference(s)
Epithelial-Mesenchymal Transition (EMT)A549 Alveolar Epithelial CellsTGF-β2, TNF-αInhibits EMT-related gene expression; suppresses phosphorylation of Smad2/3. spandidos-publications.comresearchgate.net
Epithelial-Mesenchymal Transition (EMT)A549, HCC-827, PC-9 (Human Lung Adenocarcinoma)TGF-β, FGF-2Reverts EMT phenotype; suppresses mesenchymal markers. spandidos-publications.com
Myofibroblast DifferentiationHuman Tenon's Fibroblasts (HTFs)TGF-β1Downregulates α-SMA and Snail; inhibits phosphorylation of Smad2/3, p38MAPK, and ERK1/2. nih.govnih.gov
Myofibroblast ActivationPrimary Pulmonary Fibroblasts (PPF), Mlg cells (murine lung fibroblasts)Wnt3aInhibits Src kinase activation, preventing β-catenin nuclear translocation and downstream gene expression. nih.govnih.govfrontiersin.org

Effects on Cellular Apoptosis in Specific Cell Lines

This compound demonstrates pro-apoptotic activity in various cancer cell lines, often through distinct molecular mechanisms. This programmed cell death is a crucial component of its anti-tumor efficacy.

A significant mechanism of action has been detailed in chronic lymphocytic leukemia (CLL) cells. haematologica.orgnih.gov In these cells, this compound induces caspase-dependent apoptosis by directly activating the cytosolic pool of the tyrosine phosphatase SHP-1. haematologica.org This activation circumvents the inhibitory phosphorylation at the S591 residue of SHP-1, leading to the dephosphorylation and subsequent activation of pro-apoptotic molecules, including procaspase-8 and the serine/threonine phosphatase 2A (PP2A). haematologica.orgnih.govunipd.it The activation of this SHP-1/PP2A signaling axis is a key event triggering the apoptotic cascade in CLL cells. haematologica.orgnih.gov

In the context of osteosarcoma, this compound has been shown to cause apoptosis in AXT-derived osteosarcoma cells. In vitro studies confirmed that treatment with the compound leads to an increase in the sub-G1 fraction of the cell cycle, which is indicative of apoptosis. nih.gov This effect was accompanied by the inactivation of the pro-survival signaling molecules AKT and ERK1/2.

Preclinical studies have also confirmed that this compound promotes apoptosis in gastric adenocarcinoma cells. nih.gov It has been shown to significantly reduce tumor cell proliferation and increase cell death in vitro. nih.gov Similarly, in hepatocellular carcinoma (HCC) cells, analysis showed that this compound induced an accumulation of sub-G1-positive cells and increased DNA fragmentation, both hallmarks of apoptosis.

Table 2: Pro-Apoptotic Effects of this compound on Specific Cell Lines
Cell Line/Cancer TypeKey Mechanistic FindingsReference(s)
Chronic Lymphocytic Leukemia (CLL)Induces caspase-dependent apoptosis via direct activation of cytosolic SHP-1, leading to dephosphorylation of procaspase-8 and PP2A. haematologica.orgnih.govunipd.it
Osteosarcoma (AXT cells)Induces apoptosis, indicated by an increased sub-G1 cell fraction; inactivates AKT and ERK1/2 signaling. nih.gov
Gastric AdenocarcinomaIncreases apoptosis and reduces tumor cell proliferation in vitro. nih.gov
Hepatocellular Carcinoma (HCC)Induces apoptosis, evidenced by accumulation of sub-G1-positive cells and increased DNA fragmentation.

Preclinical Pharmacological and Toxicological Investigations of E Intedanib in Non Human Systems

In Vitro Pharmacokinetic Characterization

The in vitro pharmacokinetic profile of (E)-Intedanib, also known as Nintedanib (B1663095), has been evaluated to understand its metabolic fate and interaction with key enzymes and transporters. These studies are crucial for predicting its behavior in living organisms.

Metabolic Stability and Enzyme Identification (e.g., CYP pathways)

The metabolic stability of a compound, often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), indicates its susceptibility to biotransformation. srce.hrnih.govif-pan.krakow.pl In vitro systems, such as liver microsomes and hepatocytes, are standard models for assessing metabolism, particularly the contribution of cytochrome P450 (CYP) enzymes. srce.hrthermofisher.com

Table 1: In Vitro Metabolic Profile of this compound


Metabolic PathwayPrimary MechanismKey Enzymes InvolvedContribution to MetabolismReference
HydrolysisEster CleavageEsterases~25% if-pan.krakow.pl
Oxidative MetabolismCYP-dependent reactionsCYP3A4 (predominantly)~5%[3, 6]

Transporter Interaction Studies (e.g., P-glycoprotein, OATP, MRP, BCRP)

Efflux and uptake transporters are critical in determining a drug's absorption, distribution, and elimination. slideshare.net Key transporters include P-glycoprotein (P-gp), Organic Anion Transporting Polypeptides (OATPs), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP). nih.govnih.govsolvobiotech.comscielo.br

This compound has been identified in in vitro studies as a substrate for the efflux transporter P-gp (ABCB1). fda.gov This interaction can limit the oral absorption of the compound by pumping it back into the intestinal lumen. mdpi.com Despite being a substrate, this compound demonstrates a low potential to inhibit P-gp at therapeutic concentrations. fda.gov

The primary metabolite of this compound, a glucuronide conjugate known as BIBF 1202, is a substrate for the hepatic uptake transporters OATP1B1, and OATP2B1. fda.govnih.govnih.gov this compound itself showed inhibitory effects on UGT1A1-dependent metabolism with an IC50 of 24.5 µM, while its metabolite BIBF 1202 had an IC50 greater than 200 µM. europa.eu

Regarding other transporters, in vitro assessments indicate that at therapeutic concentrations, this compound has a low potential for inhibition of BCRP. fda.gov Information from preclinical studies regarding direct interactions with MRP transporters is less specific, though these transporters are known to handle glucuronide conjugates, a key part of this compound's metabolic pathway. nih.govsolvobiotech.com

Table 2: In Vitro Transporter Interactions of this compound and its Metabolite


CompoundTransporterInteraction TypeReference
This compoundP-glycoprotein (P-gp)Substrate nih.gov
This compoundP-glycoprotein (P-gp)Low inhibitory potential nih.gov
This compoundBCRPLow inhibitory potential nih.gov
BIBF 1202 (Metabolite)OATP1B1Substrate nih.gov
BIBF 1202 (Metabolite)OATP2B1Substrate nih.gov

Metabolite Identification and Biotransformation Pathways (e.g., Glucuronidation, Methylation, Hydroxylation)

Biotransformation is the process by which living organisms modify chemical compounds, often to facilitate excretion. This typically occurs through Phase I reactions (like oxidation and hydrolysis) and Phase II reactions (conjugation). bioivt.com

The primary biotransformation pathway for this compound is hydrolytic ester cleavage, which results in the formation of its main free acid metabolite, BIBF 1202. nih.gov This metabolite subsequently undergoes glucuronidation, a Phase II conjugation reaction, to form BIBF 1202 glucuronide. nih.gov This glucuronide is the most abundant metabolite found in blood plasma at steady state. fda.gov

In vitro studies using human and rat liver microsomes have identified a total of 18 metabolites. nih.govresearchgate.net Besides the main pathway, other identified biotransformation routes include oxidative metabolism, primarily demethylation via CYP3A4, and the formation of various glucuronide conjugates. nih.govresearchgate.net Other observed metabolites result from processes such as hydroxylation and the formation of N-oxide conjugates. researchgate.net No reactive metabolites were detected in these in vitro studies. nih.govresearchgate.net

Table 3: Major Biotransformation Pathways and Metabolites of this compound


Reaction TypeDescriptionResulting Metabolite(s)Reference
Hydrolysis (Phase I)Cleavage of the methyl ester group by esterases.BIBF 1202 (free acid metabolite) if-pan.krakow.pl
Glucuronidation (Phase II)Conjugation of BIBF 1202 with glucuronic acid.BIBF 1202 glucuronide if-pan.krakow.pl
Oxidative Metabolism (Phase I)Demethylation and hydroxylation reactions.Demethylated and oxidative conjugates[1, 2]
OxidationFormation of an N-oxide.N-oxide conjugate nih.gov

In Vivo Pharmacodynamic Profiling in Animal Models

Animal models are essential for understanding how a drug acts within a living system and for translating basic findings into potential clinical applications. scientist.commdpi.comnih.govxiahepublishing.com

Systemic Distribution and Elimination Kinetics in Preclinical Species

Pharmacokinetic studies in various preclinical species, including mice, rats, dogs, and monkeys, are used to characterize a drug's absorption, distribution, and elimination. nih.govbiotechfarm.co.il Following oral administration, this compound is absorbed, reaching peak plasma levels within 2 to 4 hours. fda.govnih.gov The terminal half-life in species like rats, dogs, and monkeys is approximately 3-5 hours. nih.gov

The primary route of elimination is through fecal and biliary excretion, with over 93% of an administered dose being excreted in feces. fda.gov Urinary elimination is negligible, accounting for less than 1% of the total dose. fda.gov In rats, tissue distribution studies showed the highest concentrations of the compound in the intestine, liver, and kidney, which are the primary organs of absorption and elimination. nih.gov Very low levels were observed in the brain, indicating limited penetration of the blood-brain barrier. nih.gov

Target Engagement and Pathway Modulation in Animal Tissues

This compound is an inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). europa.eunih.gov Confirming that a drug engages its intended target in living tissue is a critical step in development. pelagobio.com

In various animal models of fibrosis, this compound has demonstrated potent anti-fibrotic and anti-inflammatory effects. researchgate.net In a mouse model of chronic kidney disease, this compound treatment prevented the phosphorylation of its target receptors (PDGFR, FGFR, VEGFR) and reduced macrophage infiltration. researchgate.net In a mouse model of lung fibrosis, this compound was shown to normalize distorted microvascular architecture. researchgate.net Furthermore, studies using precision-cut lung slices from bleomycin-treated rats showed that this compound could modulate collagen turnover, a key process in fibrosis. These findings indicate that this compound successfully engages its targets in diseased tissues and modulates the downstream signaling pathways involved in fibrogenesis, inflammation, and angiogenesis. researchgate.net

Investigative Studies of Biological Activity in Preclinical Disease Models

This compound, a small molecule tyrosine kinase inhibitor, has been extensively evaluated in non-human systems to characterize its therapeutic potential. nih.govnih.govnih.gov These preclinical investigations have been crucial in elucidating the mechanisms underlying its clinical efficacy. The compound targets key receptor tyrosine kinases involved in pathological processes, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). wikipedia.orgboehringer-ingelheim.com Its activity has been demonstrated in various in vitro and in vivo models of fibrotic diseases and cancer. nih.govresearchgate.net

The anti-fibrotic properties of this compound have been consistently demonstrated in various animal models of pulmonary fibrosis, most notably the bleomycin-induced lung fibrosis model. nih.govcriver.com This model mimics key features of human idiopathic pulmonary fibrosis (IPF), including inflammation and subsequent fibrotic changes. criver.comsrce.hr Studies have shown that this compound can attenuate the development of lung fibrosis in these models. nih.govnih.gov The compound interferes with critical fibrotic processes such as fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key effector cells in the progression of fibrosis. nih.govwikipedia.orgavalynpharma.com

Preclinical studies consistently demonstrate the efficacy of this compound in reducing histological evidence of lung fibrosis and modulating key biochemical markers. In the widely used bleomycin-induced mouse model of pulmonary fibrosis, treatment with this compound has been shown to significantly reduce the severity of fibrotic changes in the lungs. nih.govsrce.hr

Histological evaluation, often quantified using the Ashcroft scoring system, reveals a significant reduction in the extent of fibrosis in animals treated with this compound compared to control groups. srce.hrfrontiersin.orgeur.nl For instance, in bleomycin-challenged mice, this compound treatment has been shown to significantly lower the Ashcroft score. srce.hrfrontiersin.org

Biochemically, this compound treatment leads to a reduction in the expression and deposition of key fibrotic mediators. In vitro studies using lung fibroblasts from patients with various progressive fibrosing interstitial lung diseases (PF-ILDs) have shown that this compound, even at nanomolar concentrations, can reduce the expression of crucial extracellular matrix proteins. nih.govavancesenfibrosispulmonar.com The drug has been observed to decrease the induction of collagen and fibronectin. nih.govavancesenfibrosispulmonar.com Furthermore, it reduces the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, which is a critical step in the fibrotic process. nih.govavancesenfibrosispulmonar.com These effects are mediated, in part, by the inhibition of signaling pathways such as the transforming growth factor-beta (TGF-β) pathway, evidenced by reduced phosphorylation of SMAD2/3. nih.govplos.org

Table 1: Effect of this compound on Histological and Biochemical Markers in Preclinical Pulmonary Fibrosis Models

Marker Model System Key Findings Reference
Histology (Ashcroft Score) Bleomycin-induced mouse model Significantly reduced Ashcroft score compared to vehicle-treated controls. srce.hrfrontiersin.org
Collagen Human Lung Fibroblasts (PF-ILD) Decreased induction of collagen expression stimulated by TGF-β1. nih.govavancesenfibrosispulmonar.com
Fibronectin Human Lung Fibroblasts (PF-ILD) Reduced the induction of fibronectin expression stimulated by TGF-β1. nih.govavancesenfibrosispulmonar.com
α-Smooth Muscle Actin (α-SMA) Human Lung Fibroblasts (PF-ILD) Attenuated myofibroblast differentiation by decreasing α-SMA expression. nih.govavancesenfibrosispulmonar.com
Phospho-SMAD2/3 Human Lung Fibroblasts (PF-ILD) Reduced phosphorylation of SMAD2/3, indicating inhibition of the TGF-β signaling pathway. nih.govplos.org

This compound has demonstrated significant effects on mitigating pathological lung tissue remodeling in preclinical models of pulmonary fibrosis. boehringer-ingelheim.comnih.gov The fibrotic process is characterized by the excessive deposition of extracellular matrix (ECM) and the distortion of normal lung architecture, leading to impaired function. scispace.com this compound interferes with these processes by targeting key cellular events. boehringer-ingelheim.com

In vivo studies using the bleomycin-induced lung fibrosis model have shown that this compound can normalize the distorted vascular architecture within the fibrotic lung. nih.gov Furthermore, it inhibits the proliferation and transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM secretion. boehringer-ingelheim.com This leads to a reduction in the deposition of ECM components like collagen. nih.gov In vitro experiments have further substantiated these findings, showing that this compound inhibits fibroblast proliferation, migration, and their transformation into myofibroblasts. boehringer-ingelheim.com The compound also affects the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which play a crucial role in tissue remodeling. nih.gov

Table 2: Impact of this compound on Lung Tissue Remodeling in Preclinical Models

Aspect of Remodeling Model System Key Findings Reference
Fibroblast Proliferation & Migration In vitro (Human Lung Fibroblasts) Inhibited proliferation and migration of fibroblasts. boehringer-ingelheim.com
Myofibroblast Transformation In vitro & In vivo (Bleomycin model) Inhibited the transformation of fibroblasts into myofibroblasts. boehringer-ingelheim.com
Extracellular Matrix Deposition In vivo (Bleomycin model) Reduced the deposition of collagen in lung tissue. nih.gov
Vascular Architecture In vivo (Bleomycin model) Normalized the distorted vascular architecture in fibrotic lungs. nih.gov

This compound exhibits potent anti-angiogenic properties, a mechanism central to its development as an anti-cancer agent. nih.gov This activity is primarily mediated through the inhibition of VEGFR, PDGFR, and FGFR signaling pathways, which are critical for the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. boehringer-ingelheim.comnih.gov Preclinical studies in various tumor xenograft models, including lung and pancreatic cancer, have demonstrated the compound's ability to impede tumor-associated neovascularization. nih.govmdpi.com

A key measure of anti-angiogenic activity is the analysis of tumor microvessel density (MVD), which is a surrogate marker for the extent of angiogenesis within a tumor. nih.govmdpi.com In preclinical tumor xenograft models, treatment with this compound has been shown to significantly reduce MVD. nih.govresearchgate.net

Table 3: Effect of this compound on Tumor Microvessel Density in Xenograft Models

Parameter Model System Method of Analysis Key Findings Reference
Microvessel Density (MVD) Lung Cancer Xenografts (e.g., Calu-6) Immunohistochemistry (CD31 staining) Potent reduction in microvessel density. nih.gov
Vascular Function Lung Cancer Xenografts Perfusion studies Decreased tumor perfusion. nih.gov
Pericyte Coverage Lung Cancer Xenografts Co-localization of NG2 and CD31 Assessed pericyte coverage on tumor vessels. nih.gov

The anti-angiogenic effects of this compound, coupled with its direct inhibition of pro-proliferative signaling pathways in certain tumor cells, translate into significant modulation of tumor growth in preclinical models. nih.govnih.gov Numerous studies utilizing subcutaneous and orthotopic tumor xenografts have demonstrated the ability of this compound to suppress tumor progression. nih.govnih.gov

In models of lung cancer and pancreatic cancer, oral administration of this compound has resulted in a dose-dependent inhibition of tumor growth. nih.gov This effect is largely attributed to its anti-stromal activity, particularly the inhibition of angiogenesis, as the compound often shows negligible direct anti-proliferative effects on cancer cells in vitro. nih.gov Furthermore, in a mouse xenograft model of synovial sarcoma, treatment with this compound led to significant suppression of tumor growth. nih.gov These findings underscore the importance of targeting the tumor microenvironment, including its vascular supply, as a therapeutic strategy. The efficacy of this compound in these models provided a strong rationale for its clinical investigation in various cancer types. nih.govnih.gov

Table 4: Modulation of Tumor Growth by this compound in Preclinical Xenograft Models

Tumor Model Administration Route Key Findings on Tumor Growth Reference
Lung Cancer Xenografts Oral Inhibition of tumor growth. nih.gov
Pancreatic Cancer Xenografts Oral Inhibition of orthotopic tumor growth and reduced metastatic burden. nih.gov
Synovial Sarcoma Xenograft Not Specified Significant suppression of tumor growth. nih.gov
Various Cancer Xenografts (Head and Neck, Kidney, Ovarian, Colorectal, Prostate, Liver) Not Specified Decreased tumor growth. nih.gov
Tumor Microvessel Density Analysis

Effects on Other Organ Fibrotic Models (e.g., Liver, Kidney)

Preclinical research has demonstrated the anti-fibrotic potential of this compound, also known as Nintedanib, beyond the lungs, with significant findings in models of liver and kidney fibrosis. researchgate.netrespiratory-therapy.com These studies highlight the compound's ability to modulate key pathological processes in these organs.

In various animal models of liver fibrosis, this compound has shown efficacy in reducing the progression of fibrotic disease. nih.gov One common model utilizes carbon tetrachloride (CCl4) to induce liver injury and fibrosis in mice. nih.govresearchgate.netwuxibiology.com In a 3-week CCl4-induced liver fibrosis model, both preventive and therapeutic treatment with this compound significantly reduced liver necrosis, inflammation, and fibrosis. nih.gov Specifically, the compound was found to attenuate the accumulation of collagen and inhibit the activation of hepatic stellate cells, which are key drivers of liver fibrosis. nih.govmdpi.com Furthermore, this compound treatment led to a reduction in pro-inflammatory markers. For instance, it blocked the CCl4-induced elevation of hepatic Interleukin-6 (IL-6) and significantly reduced Interleukin-1β (IL-1β) at doses of 30 and 60 mg/kg/day. nih.gov Studies also indicate that this compound can attenuate liver fibrosis by inhibiting the NLRP3 inflammasome signaling pathway. researchgate.net

The anti-fibrotic effects of this compound have also been extensively studied in preclinical models of kidney disease. researchgate.netnih.govgubra.dk The unilateral ureteral obstruction (UUO) model in mice is a widely used method to induce renal fibrosis. nih.gov Administration of this compound in this model, either immediately after or several days following the injury, effectively attenuated renal fibrosis and inhibited the activation of renal interstitial fibroblasts. researchgate.netnih.gov The compound was shown to block the phosphorylation of several key signaling molecules involved in fibrosis, including platelet-derived growth factor receptor β (PDGFRβ), fibroblast growth factor receptors (FGFR1, FGFR2), vascular endothelial growth factor receptor 2 (VEGFR2), and various Src family kinases. researchgate.netnih.gov Moreover, this compound inhibited the expression of pro-inflammatory cytokines and reduced macrophage infiltration in the kidney. researchgate.netnih.gov In another model using folic acid injection to induce kidney fibrosis, this compound also demonstrated a significant reduction in fibrotic markers. nih.gov The compound's mechanism in the kidney involves the suppression of inflammatory reactions, restraining the activation of renal interstitial fibroblasts, and reducing the deposition of extracellular matrix. researchgate.net

Table 1: Effects of this compound in Preclinical Liver Fibrosis Models

Model Key Findings
Carbon Tetrachloride (CCl4)-induced liver fibrosis (mice) Attenuated collagen accumulation and hepatic stellate cell activation. nih.gov
Reduced liver necrosis, inflammation, and fibrosis. nih.gov
Decreased serum alanine (B10760859) aminotransferase levels. nih.gov
Inhibited NLRP3 inflammasome activation. researchgate.net
Choline-deficient, L-amino acid-defined, high-fat diet (mice) Showed anti-inflammatory and anti-fibrotic effects. nih.gov

Table 2: Effects of this compound in Preclinical Kidney Fibrosis Models

Model Key Findings
Unilateral Ureteral Obstruction (UUO) (mice) Attenuated renal fibrosis and inhibited activation of renal interstitial fibroblasts. researchgate.netnih.gov
Blocked phosphorylation of PDGFRβ, FGFR1, FGFR2, VEGFR2, and Src family kinases. nih.gov
Inhibited expression of pro-inflammatory cytokines and macrophage infiltration. researchgate.netnih.gov
Combination with Gefitinib showed enhanced anti-fibrotic effects. nih.gov
Folic Acid-induced nephropathy (mice) Attenuated renal fibrosis. nih.gov
Autosomal Dominant Polycystic Kidney Disease (ADPKD) (Pkd1RC/RC mouse) Significantly reduced renal fibrosis. researchgate.net
Cultured human ADPKD renal myofibroblasts Significantly inhibited cell proliferation and migration. researchgate.net

Evaluation in Three-Dimensional (3D) Cell Culture Systems and Organoids

The evaluation of this compound has extended to advanced in vitro systems, including three-dimensional (3D) cell cultures and organoids, which more closely mimic the complex microenvironment of human tissues compared to traditional 2D cultures. researchgate.netbiorxiv.orgresearchgate.net These models have been instrumental in elucidating the compound's anti-fibrotic mechanisms.

In the context of lung fibrosis, this compound has been tested in 3D-Lung Tissue Cultures (3D-LTCs) and precision-cut lung slices (PCLS). researchgate.netuni-muenchen.de When a "fibrosis cocktail" containing pro-fibrotic agents like TGF-β and PDGF was applied to these cultures to mimic fibrotic conditions, this compound demonstrated significant anti-fibrotic properties. researchgate.net It effectively inhibited the expression of fibrotic marker genes and proteins in both murine and human ex-vivo 3D-LTCs. uni-muenchen.de Furthermore, in primary murine alveolar type II (ATII) cell cultures and ex-vivo 3D-LTCs, this compound was shown to induce the expression of Surfactant Protein-C (SP-C), an important marker for ATII cells, suggesting a potential role in preserving alveolar epithelial cell identity. uni-muenchen.de

A study utilizing a biomaterial-based 3D human lung model, co-culturing induced pluripotent stem cell-derived alveolar epithelial type II (iATII) cells with human pulmonary fibroblasts in hydrogels, further validated these findings. biorxiv.orgresearchgate.net In this model, which replicates the mechanical stiffness of fibrotic lung tissue, treatment with this compound reduced fibroblast activation by downregulating key activation genes. biorxiv.org

The effects of this compound have also been investigated in a microvasculature-on-a-chip model, a sophisticated 3D system that recreates a perfusable microvascular network. nih.gov This research showed that this compound impacts vascular remodeling, a process implicated in fibrosis. The compound was found to decrease microvessel density and diameter and influence the organization of fibroblasts around the endothelial microvessels. nih.gov

Beyond the lung, the efficacy of this compound was tested in a hepatic micro-organoid (microHO) system designed to model liver fibrosis. In this system, this compound was observed to delay the onset of fibrosis induced by Platelet-Derived Growth Factor B-chain (PDGFB). jci.org

Table 3: Evaluation of this compound in 3D Cell Culture and Organoid Systems

System Model Key Findings
3D-Lung Tissue Cultures (3D-LTCs) / Precision-Cut Lung Slices (PCLS) Fibrosis cocktail (TGF-β, PDGF, etc.)-induced fibrosis Demonstrated anti-fibrotic properties. researchgate.net
Inhibited fibrotic marker gene and protein expression. uni-muenchen.de
Bleomycin-induced fibrosis (murine) Inhibited fibrotic marker expression. uni-muenchen.de
Primary murine Alveolar Type II (ATII) cell culture Standard culture Induced ATII cell marker expression (e.g., SP-C). uni-muenchen.de
Biomaterial-based 3D Human Lung Model (iATII cells & fibroblasts in hydrogel) Pro-inflammatory biochemical cues in stiff hydrogels Reduced fibroblast activation (downregulation of key activation genes). biorxiv.org
Upregulated several epithelial genes. biorxiv.org
Microvasculature-on-a-Chip Co-culture of primary human lung fibroblasts and endothelial cells Decreased microvessel density and diameter. nih.gov
Influenced fibroblast organization around endothelial microvessels. nih.gov
Hepatic Micro-Organoids (microHOs) PDGFB-induced fibrosis Delayed the onset of fibrosis. jci.org

Structure Activity Relationship Sar and Computational Modeling of E Intedanib

Elucidation of Key Structural Motifs for Kinase Inhibition

(E)-Intedanib, chemically known as nintedanib (B1663095), is a small molecule inhibitor targeting multiple tyrosine kinases. nih.govresearchgate.net Its efficacy stems from the inhibition of vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). nih.govaltmeyers.org The development of this compound involved the screening of indolinone lead compounds, with substitutions at the 6th position proving crucial for VEGFR-2 inhibition. researchgate.net Further derivatization led to the identification of BIBF 1120 (nintedanib), which exhibited enhanced inhibitory activity against the triple angiokinase panel (VEGFR-2, FGFR-1, and PDGFR-α). researchgate.net

The core structure of this compound is an indolinone derivative. wikipedia.org This heterocyclic moiety is a common scaffold in many kinase inhibitors. Key structural features contributing to its inhibitory activity include:

Indolinone Core: This central ring system serves as the primary scaffold for the molecule, providing the necessary framework for the spatial orientation of other functional groups.

N-methyl-2-(4-methylpiperazin-1-yl)acetamide Side Chain: This group is critical for establishing interactions within the ATP-binding pocket of the target kinases. The terminal piperazine (B1678402) ring, in particular, can form important hydrogen bonds and van der Waals interactions.

The development of this compound from its lead compounds highlights a clear structure-activity relationship, where modifications to the indolinone core and its substituents directly impact its potency and selectivity as a multi-target kinase inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com In the context of this compound and its analogs, QSAR studies help in understanding how different physicochemical properties and structural descriptors influence their kinase inhibitory potency. jopir.in

A typical QSAR model for kinase inhibitors takes the form of a mathematical equation: Biological Activity = f(Molecular Descriptors) + error wikipedia.org

The molecular descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and dipole moments, which are crucial for electrostatic interactions with the target protein. dovepress.com

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into the binding site.

Hydrophobic Descriptors: Properties like the partition coefficient (logP) quantify the hydrophobicity of the molecule, which is important for both binding and pharmacokinetic properties. dovepress.com

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about branching and connectivity.

While specific QSAR models for this compound are often proprietary, the general principles of QSAR have been widely applied in the design and optimization of kinase inhibitors. eurekaselect.com These studies enable the prediction of the activity of novel analogs before their synthesis, thereby streamlining the drug discovery process. medcraveonline.com

Table 1: Key Molecular Descriptors in QSAR for Kinase Inhibitors

Descriptor Type Example Relevance to Kinase Inhibition
Electronic Partial Atomic Charges Governs electrostatic interactions and hydrogen bonding with amino acid residues in the ATP-binding pocket.
Steric Molecular Volume Determines the steric fit of the inhibitor within the kinase's active site.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences hydrophobic interactions with nonpolar residues and affects membrane permeability.
Topological Wiener Index Encodes information about molecular branching and size, which can correlate with binding affinity.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. fip.org For this compound, docking simulations are used to visualize its binding mode within the ATP-binding sites of VEGFR, FGFR, and PDGFR. scielo.br These simulations provide insights into the specific amino acid residues that interact with the inhibitor.

The general workflow for molecular docking involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structures of the kinase and this compound, often from protein data banks or by homology modeling.

Defining the Binding Site: The ATP-binding pocket of the kinase is identified as the target region for docking.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions. plos.org

Studies have shown that this compound forms several key interactions within the kinase domain: mdpi.com

Hydrogen Bonds: The N-H group of the indolinone core and the amide linker can act as hydrogen bond donors, while the carbonyl oxygen and the piperazine nitrogens can act as acceptors. These interactions often involve residues in the hinge region of the kinase, which is a critical determinant of inhibitor binding.

Hydrophobic Interactions: The aromatic rings of this compound engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Salt Bridges: The protonated piperazine ring can form salt bridges with acidic residues like aspartate or glutamate.

These simulations are crucial for understanding the molecular basis of this compound's multi-targeted activity and for guiding the design of more selective or potent inhibitors. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Changes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.comchemrxiv.org MD simulations are used to study the conformational changes in both the kinase and this compound upon binding, as well as the stability of the complex. nih.gov

In a typical MD simulation, the forces acting on each atom are calculated, and Newton's equations of motion are used to predict the subsequent positions and velocities of the atoms. chemrxiv.org By simulating the system for a sufficient length of time (nanoseconds to microseconds), it is possible to observe:

Conformational Flexibility: MD simulations can reveal the flexibility of different regions of the kinase, such as the activation loop, and how this is affected by the binding of this compound. mdpi.com

Stability of Interactions: The stability of the hydrogen bonds and other interactions identified in docking studies can be assessed by monitoring them throughout the simulation.

Solvent Effects: MD simulations explicitly include water molecules, allowing for a more realistic representation of the binding environment and the role of water in mediating interactions.

These simulations have shown that the binding of this compound can stabilize the inactive conformation of the kinases, preventing their activation and subsequent signaling. mdpi.com Understanding these dynamic conformational changes is essential for a complete picture of the mechanism of inhibition. frontiersin.org

In Silico Prediction of Pharmacokinetic Properties in Preclinical Models

In addition to predicting the biological activity of a compound, computational methods can also be used to predict its pharmacokinetic properties, a field known as in silico ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net For this compound, these predictions are valuable for assessing its drug-likeness and potential for successful development. kg.ac.rs

Several key pharmacokinetic parameters can be predicted using in silico models:

Solubility: The aqueous solubility of a drug is a critical factor for its absorption.

Permeability: Models can predict the ability of a compound to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.

Metabolism: In silico tools can predict the potential sites of metabolism by cytochrome P450 enzymes and identify potential drug-drug interactions. researchgate.net

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can be estimated, which affects its distribution and availability to target tissues.

These predictions are typically based on QSAR-like models that correlate molecular descriptors with experimentally determined pharmacokinetic data for a large set of compounds. nih.gov While in silico predictions are not a substitute for experimental studies, they provide a valuable early assessment of a compound's pharmacokinetic profile, helping to prioritize candidates for further development. nih.gov

Table 2: In Silico Prediction of ADME Properties for this compound Analogs

Property Predicted Outcome Implication for Drug Development
Aqueous Solubility Moderate to High Favorable for oral absorption.
Intestinal Absorption High Suggests good bioavailability after oral administration.
Blood-Brain Barrier Penetration Low Reduces the risk of central nervous system side effects.
CYP450 Inhibition Potential for inhibition of certain isoforms Warrants further investigation for drug-drug interactions.

De Novo Design Strategies for Novel this compound Analogs

De novo design is a computational approach that aims to generate novel molecular structures with desired biological activity from scratch. nih.govmdpi.com In the context of this compound, de novo design strategies can be used to explore new chemical space and identify novel analogs with improved properties, such as increased potency, enhanced selectivity, or a better pharmacokinetic profile. plos.org

The de novo design process typically involves:

Defining the Design Objective: This could be, for example, to design a more selective FGFR inhibitor based on the this compound scaffold.

Generating Molecular Fragments: A library of molecular fragments is created, which will serve as the building blocks for the new molecules.

Assembling Fragments: Algorithms are used to connect these fragments in a way that is sterically and electronically favorable within the target binding site.

Scoring and Selection: The generated structures are scored based on their predicted binding affinity, drug-likeness, and other desired properties. The most promising candidates are then selected for synthesis and experimental testing. frontlinegenomics.com

Recent advances in artificial intelligence, particularly deep learning, have led to the development of sophisticated de novo design methods that can generate highly novel and diverse chemical structures. nih.gov These approaches hold great promise for the discovery of next-generation kinase inhibitors inspired by the structure of this compound.

Analytical Methodologies for the Characterization and Quantification of E Intedanib in Research Studies

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of (E)-Intedanib and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of this compound. researchgate.netresearchgate.net These methods are developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

A notable stability-indicating RP-HPLC method was developed to determine the assay of this compound in the presence of its degradation products. researchgate.net This method utilized a YMC Pack ODS-AQ (C18) column with a gradient elution of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724). researchgate.net Detection was carried out at 210 nm. researchgate.net The method demonstrated good linearity over a concentration range of 25 µg/mL to 150 µg/mL. researchgate.netjocpr.com

Another gradient RP-HPLC method was established for the identification and quantification of related substances in Nintedanib (B1663095) Esylate. wisdomlib.org This method employed a YMC Triart C18 column at 35°C with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. wisdomlib.org The method proved to be highly sensitive, with a limit of detection (LOD) for each impurity below 0.031% w/w and excellent linearity (r² > 0.998) within a concentration range of approximately 0.10 µg/ml to 2.0 µg/ml. researchgate.netwisdomlib.org

For the quantification of this compound and its primary metabolite, BIBF 1202, in rat plasma, a simple and sensitive HPLC-UV method was developed. researchgate.net This method involved protein precipitation with acetonitrile followed by separation on a Mightysil RP-18 GP II ODS column. researchgate.net The mobile phase consisted of a 20 mmol phosphate (B84403) buffer (pH 3.0) and acetonitrile (7:3, v/v) with UV detection at 390 nm. researchgate.net This assay was linear in the range of 12.5–400 ng/ml. researchgate.net

Table 1: Summary of HPLC Method Parameters for this compound Analysis

Parameter Study 1 researchgate.netjocpr.com Study 2 wisdomlib.org Study 3 researchgate.net
Technique RP-HPLC Gradient RP-HPLC HPLC-UV
Column YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm YMC Triart C18 Mightysil RP-18 GP II ODS, 250 × 3.0 mm, 5-μm
Mobile Phase Water (pH 3.0 with Orthophosphoric acid) and Acetonitrile (Gradient) Ammonium acetate and Acetonitrile (Gradient) 20 mmol phosphate buffer (pH 3.0) and Acetonitrile (7:3, v/v) (Isocratic)
Flow Rate 1.0 mL/min Not Specified 0.6 mL/min
Detection Wavelength 210 nm Not Specified 390 nm
Linearity Range 25-150 µg/mL ~0.10-2.0 µg/ml 12.5–400 ng/ml
Application Assay of Nintedanib Drug Substance Quantification of related substances Quantification in rat plasma

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles, leading to faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.netijfmr.com This technique is particularly valuable for high-throughput analysis, such as in pharmacokinetic studies and the analysis of complex mixtures. ijsrtjournal.comresearchgate.net

A high-throughput UPLC-ultraviolet method was developed for the quantification of nintedanib in rat and human plasma. researchgate.net The separation was achieved on an ACQUITY UPLC CSH C18 column using a chemometrically optimized isocratic mobile phase of potassium phosphate buffer (pH 7.5) and acetonitrile. researchgate.net This method was validated according to US-FDA guidelines and demonstrated linearity from 15–750 ng/ml. researchgate.net The use of UPLC significantly reduces run times and solvent consumption, making it an efficient tool for bioanalysis. researchgate.net

Spectroscopic Approaches

Spectroscopic techniques are indispensable for the detection and quantification of this compound, often used in conjunction with chromatographic methods.

UV Spectrophotometry for Compound Detection

UV spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical dosage forms. scispace.com A UV spectrophotometric method was developed and validated for the estimation of Nintedanib, where the drug exhibited maximum absorbance (λmax) at 379.5 nm in a mixture of Methanol and Acetonitrile (50:50). scispace.com The method was found to be linear over a concentration range of 0.2-1.0 µg/ml with a high correlation coefficient (r² = 0.999). scispace.com This technique is particularly useful for routine quality control analysis. scispace.com

UV detectors, including Tunable UV (TUV) and Photodiode Array (PDA) detectors, are commonly coupled with HPLC and UPLC systems for the detection of this compound. researchgate.netijfmr.comchromatographyonline.com PDA detectors have the advantage of providing spectral data, which can aid in peak identification and purity assessment. chromatographyonline.com

Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity quantification of drugs and their metabolites in biological matrices. plos.org This technique offers superior selectivity and sensitivity compared to other detection methods, allowing for the measurement of very low concentrations of the analyte. plos.org

LC-MS/MS methods are crucial for pharmacokinetic studies where drug concentrations can be very low. The use of a stable isotope-labeled internal standard is often employed to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. plos.orgnih.gov For instance, a highly sensitive LC-MS/MS method for quantifying monoclonal antibody drugs in rat plasma achieved limits of quantification of ≤5 ng/mL. While this example is for a different class of drug, the principles of high sensitivity and accuracy are directly applicable to the analysis of small molecules like this compound. The development of such methods for this compound would involve optimizing the ionization source, selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM), and using a suitable internal standard. plos.org

Assessment of Degradation Products and Impurity Profiling in Research Samples

Impurity profiling is a critical aspect of pharmaceutical development, as impurities can affect the safety and efficacy of the drug product. medwinpublishers.combiomedres.us Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.netjocpr.com

A stability-indicating RP-HPLC method for this compound revealed the formation of two new impurities under acidic degradation, one under basic degradation, and another under peroxide degradation. researchgate.netjocpr.com Importantly, these degradation products did not interfere with the detection of the active pharmaceutical ingredient (API), demonstrating the specificity of the method. researchgate.netjocpr.com The characterization of these impurities is essential for understanding the degradation pathways of the molecule and for establishing appropriate storage conditions. researchgate.net

The use of hyphenated techniques like LC-MS is invaluable for the identification and structural elucidation of these degradation products and process-related impurities. researchgate.netnih.gov By providing mass information, LC-MS can help in proposing the structures of unknown impurities, which is a key step in ensuring the quality and safety of the drug substance. researchgate.net

Bioanalytical Methodologies for Preclinical Samples (e.g., Animal Plasma, Tissue Homogenates)

The quantitative determination of this compound and its metabolites in biological fluids and tissues from preclinical species is fundamental for evaluating its pharmacokinetic profile. raps.orgnih.gov Robust and validated bioanalytical methods are essential for generating reliable data to support drug development. europa.eufiralismolecularprecision.com In preclinical research involving animal models, such as rats and mice, various sophisticated analytical methodologies have been developed and validated, primarily centered around liquid chromatography coupled with tandem mass spectrometry. raps.org

Plasma Sample Analysis

For the quantification of this compound in animal plasma, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most frequently reported method due to its high sensitivity, selectivity, and throughput. rsc.orgnih.govresearchgate.net

Sample Preparation: A common and straightforward sample preparation technique for plasma samples is protein precipitation. rsc.orgnih.gov In this procedure, an organic solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate endogenous proteins. rsc.orgnih.gov After centrifugation, the clear supernatant containing the analyte (this compound) and the internal standard (IS) is collected and injected into the UPLC-MS/MS system. rsc.orgnih.gov This method is valued for its simplicity and speed. rsc.org

Chromatographic and Spectrometric Conditions: The separation of this compound and its internal standard is consistently achieved using reverse-phase UPLC on a C18 column. rsc.orgnih.govnih.gov Gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution containing a small percentage of formic acid (e.g., 0.1%) is a common approach. nih.govnih.gov The formic acid helps to improve the ionization of the analyte.

Detection is performed using a triple quadrupole tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. rsc.orgnih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govnih.gov For this compound, a common transition monitored is m/z 540.3 → 113.1. nih.govnih.gov Different internal standards have been successfully used, including diazepam and carbamazepine. nih.govnih.gov

Table 1: Examples of UPLC-MS/MS Methodologies for this compound in Preclinical Plasma Samples
ParameterMethod 1 (Rat Plasma) nih.govMethod 2 (Mouse Plasma) nih.govMethod 3 (Mouse Plasma) rsc.org
Analytical ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile PhaseAcetonitrile and 0.1% formic acid in water (gradient)Acetonitrile and 0.1% formic acid in water (gradient)Acetonitrile and 0.1% formic acid in water (gradient)
Flow Rate0.30 mL/min0.40 mL/min0.40 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
This compound MRM Transition (m/z)540.3 → 113.1540.3 → 113.1540.3 → 113.0
Internal Standard (IS)DiazepamCarbamazepineDiazepam
IS MRM Transition (m/z)285.3 → 193.1237.1 → 194.1285.2 → 193.1

Method Validation: The developed UPLC-MS/MS methods have been validated according to regulatory guidelines. nih.govnih.gov Validation parameters demonstrate that the methods are reliable and suitable for their intended purpose. europa.eu Linearity has been established over a range of concentrations, for example, from 1.0 to 200 ng/mL in rat plasma and 1 to 1000 ng/mL in mouse plasma. nih.govnih.gov The lower limit of quantification (LLOQ) is consistently low, often reaching 1.0 ng/mL or even 0.1 ng/mL, allowing for the characterization of the terminal phase of the pharmacokinetic profile. rsc.orgnih.govnih.gov The accuracy and precision (both intra- and inter-day) of the methods are well within the accepted limits of bioanalytical method validation, with relative standard deviations (RSD) typically below 15%. nih.govnih.gov

Table 2: Validation Parameters of UPLC-MS/MS Methods for this compound in Preclinical Plasma
ParameterRat Plasma nih.govMouse Plasma nih.govMouse Plasma rsc.org
Linearity Range (ng/mL)1.0–2001–10000.1–500
LLOQ (ng/mL)1.01.00.1
Intra-day Precision (% RSD)<10.8%Within 15%Not explicitly stated
Inter-day Precision (% RSD)<10.8%Within 15%Not explicitly stated
Accuracy-11.9% to 10.4%Within 15%Not explicitly stated

Tissue Homogenate Analysis

To understand the distribution of this compound, its concentration is also measured in various tissues. This requires the development of analytical methods for tissue homogenates.

Sample Preparation and Analysis: A UPLC-MS/MS method has been developed for the simultaneous determination of this compound and its main metabolite, BIBF 1202, in mice tissue homogenates. nih.gov The sample preparation involves protein precipitation with acetonitrile, similar to the plasma method. nih.gov For tissue analysis, frozen tissue samples are first homogenized in a solution like ice-cold 1X phosphate-buffered saline (PBS). biorxiv.org The chromatographic and mass spectrometric conditions are similar to those used for plasma analysis, employing a C18 column, a mobile phase of acetonitrile and aqueous formic acid, and detection via MRM. nih.gov

Method Validation in Tissue: The method was validated in tissue homogenates, demonstrating good linearity for this compound over the range of 1-1000 ng/mL, with an LLOQ of 1.0 ng/mL. nih.gov The precision and accuracy for quality control samples in tissue homogenates were within 15%, confirming the method's reliability for tissue distribution studies. nih.gov This validated method was successfully applied to investigate the tissue distribution of this compound in mice. nih.gov

Mechanisms of Compound Resistance and Strategies for Overcoming Them in Preclinical Research

Identification of Acquired Mutations Leading to Resistance (e.g., KIT mutations)

A primary mechanism of acquired resistance to tyrosine kinase inhibitors (TKIs) is the development of secondary mutations in the target kinase. In the context of gastrointestinal stromal tumors (GISTs), while initial treatment with inhibitors like imatinib (B729) can be effective, resistance often emerges due to new mutations in the KIT gene. researchgate.netnih.gov

(E)-Intedanib has shown promise in overcoming resistance conferred by some of these acquired KIT mutations. researchgate.netnih.gov Preclinical studies have demonstrated that this compound can effectively inhibit the proliferation of cells harboring certain imatinib-resistant KIT mutations. researchgate.net For instance, in GIST models, this compound has shown activity against cells with secondary mutations that typically lead to imatinib failure. nih.govnih.gov

Research has identified specific secondary mutations in the KIT gene that confer resistance to various TKIs. For example, the T670I mutation is known to induce resistance to imatinib, nilotinib, and dasatinib. nih.gov However, preclinical data suggests that this compound can overcome resistance induced by a range of both primary and secondary KIT mutations. researchgate.net The activity of this compound against various KIT mutations has been evaluated in cellular models, as shown in the table below.

Table 1: Activity of this compound Against Imatinib-Resistant GIST Cell Lines

Cell Line Primary/Secondary Mutation This compound Activity
GIST-5R Not specified Significant inhibition of proliferation
GIST-T1/T670I T670I secondary mutation Significant inhibition of proliferation
GIST patient-derived primary cells Imatinib-resistant Significant inhibition of proliferation

This table summarizes preclinical findings on the efficacy of this compound in GIST cell lines with acquired resistance to imatinib. Data sourced from researchgate.net.

Upregulation of Alternative Signaling Pathways (e.g., FGFR signaling)

Another critical mechanism of resistance is the activation of bypass signaling pathways that circumvent the inhibited target. The upregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a well-documented mechanism of resistance to KIT inhibitors. nih.govnih.gov

When the primary oncogenic driver, such as KIT, is inhibited, cancer cells can adapt by activating alternative receptor tyrosine kinases (RTKs) to maintain downstream signaling, particularly through the RAS/MAPK and PI3K/AKT pathways. nih.govoncotarget.com The FGF/FGFR axis is a key player in this process. nih.gov It has been demonstrated that feedback activation of FGF signaling can lead to a rebound in ERK phosphorylation, thereby reducing the sensitivity to TKIs. nih.gov

This compound, being a multi-target inhibitor that blocks VEGFR, PDGFR, and importantly, FGFR, is uniquely positioned to address this resistance mechanism. researchgate.netnih.govnih.gov Preclinical studies have shown that this compound can overcome resistance mediated by the upregulation of FGF activity. researchgate.netnih.gov It effectively inhibits ERK phosphorylation that is stimulated by FGF ligands, demonstrating its ability to shut down this escape pathway. researchgate.net

Table 2: Impact of this compound on Alternative Signaling

Resistance Mechanism Key Pathway Involved Effect of this compound
Upregulation of FGF activity ERK reactivation Dose-dependent inhibition of ERK phosphorylation

This table illustrates how this compound counteracts resistance driven by the upregulation of the FGFR signaling pathway. Data sourced from researchgate.net.

Investigating Efflux Transporter-Mediated Resistance in Cellular Models

Cellular efflux pumps, particularly those from the ATP-binding cassette (ABC) transporter superfamily, play a crucial role in multidrug resistance (MDR). springermedizin.deimrpress.com These transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), actively extrude a wide range of drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. springermedizin.demedtechbcn.com

The involvement of efflux transporters in resistance to this compound has been investigated in in vitro cellular models. nih.gov Studies using human lung fibroblasts (WI-38) and alveolar epithelial cells (A549) have shown that these cells express efflux transporters including MDR1 and BCRP. nih.gov

Research has demonstrated that the intracellular accumulation of this compound is affected by the activity of these transporters. nih.gov The use of specific inhibitors for these pumps has provided direct evidence of their role. For instance, inhibitors of MDR1 significantly increased the intracellular concentration of this compound in these cell models. nih.gov Similarly, a BCRP inhibitor was shown to increase transporter activity in A549 cells. nih.gov

Table 3: Role of Efflux Transporters in this compound Accumulation

Cell Line Efflux Transporter Effect of Transporter Inhibitor on this compound Accumulation
WI-38 MDR1 Significant Increase
A549 MDR1 Significant Increase
A549 BCRP Significant Increase in Transporter Activity

This table summarizes the findings from in vitro studies on the impact of efflux transporters on the intracellular levels of this compound. Data sourced from nih.gov.

Rational Design of this compound Derivatives to Bypass Resistance Mechanisms

To combat acquired resistance, a key strategy in drug development is the rational design of next-generation inhibitors that can effectively target mutated kinases or bypass resistance mechanisms. nih.gov This approach involves understanding the structural and biochemical basis of resistance to inform the design of novel compounds.

While specific examples of rationally designed this compound derivatives to bypass resistance are not extensively detailed in the provided search results, the principle of designing multi-targeted inhibitors like this compound itself represents a strategy to proactively address resistance. researchgate.netnih.gov By inhibiting multiple key oncogenic pathways simultaneously (VEGFR, PDGFR, and FGFR), this compound reduces the likelihood of the tumor escaping through the activation of a single alternative pathway. researchgate.netresearchgate.net

The development of novel tyrosine kinase inhibitors often involves modifying existing scaffolds to improve their binding affinity to mutated forms of the target kinase or to expand their target profile to include pathways known to be involved in resistance. nih.gov Preclinical research continues to explore new chemical entities and combination strategies to stay ahead of evolving resistance mechanisms. aacrjournals.orgtd2inc.com

Emerging Research Frontiers and Future Directions for E Intedanib Studies

Exploration of Novel Molecular Targets and Off-Target Interactions

While (E)-Intedanib, the active form of Nintedanib (B1663095), is a well-established inhibitor of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), current research is delving into its broader molecular interactions. nih.govpharmaexcipients.com The primary mechanism involves competitive binding to the intracellular adenosine (B11128) triphosphate (ATP) binding site of these receptors, which blocks autophosphorylation and subsequent downstream signaling cascades that drive fibroblast proliferation and migration. nih.govmdpi.com

Beyond these primary targets, studies have revealed that Nintedanib also inhibits non-receptor tyrosine kinases (nRTKs), including Src, Lck, and Lyn, which are also implicated in fibrotic processes. mdpi.comnih.gov This broader inhibitory profile suggests that the anti-fibrotic effects of this compound may be more complex than initially understood. nih.gov

Future research is focused on identifying a more comprehensive map of this compound's molecular interactions. plos.orgnih.gov Computational approaches, such as large-scale molecular docking and off-target safety assessments, are being employed to predict novel interactions with a wide range of proteins. plos.orgfrontiersin.orgnih.gov These methods have the potential to uncover previously unknown off-target effects that could contribute to both its therapeutic efficacy and potential side effects. plos.orgfrontiersin.org For instance, unexpected findings have shown that nintedanib can modulate C-C chemokine receptor type 2 (CCR2)+ immune cell infiltration, an effect not directly related to its known kinase targets. nih.gov This suggests an indirect mechanism of action, possibly through altering the tumor microenvironment or other cellular signaling pathways. nih.govludwigcancerresearch.org

Furthermore, research into the downstream effects of this compound has shown it can induce noncanonical, beclin-1–dependent autophagy in fibroblasts from patients with idiopathic pulmonary fibrosis (IPF). nih.gov Interestingly, this effect appears to be independent of its extracellular matrix (ECM)-suppressive actions, indicating that this compound may mediate its anti-fibrotic effects through multiple, uncoupled mechanisms. nih.gov

Target ClassSpecific TargetsImplication for this compound Action
Receptor Tyrosine Kinases (RTKs) VEGFR, FGFR, PDGFR nih.govpharmaexcipients.comInhibition of fibroblast proliferation and angiogenesis. nih.gov
Non-Receptor Tyrosine Kinases (nRTKs) Src, Lck, Lyn mdpi.comnih.govDirect prevention of fibroblast activation. nih.gov
Other Potential Targets C-C chemokine receptor type 2 (CCR2) nih.govModulation of immune cell infiltration. nih.gov

Investigation of Combination Modalities with Other Probes in Preclinical Settings

To enhance the therapeutic potential of this compound, researchers are actively exploring its use in combination with other agents in preclinical models. frontiersin.org The rationale behind this approach is that targeting multiple pathways involved in complex diseases like fibrosis and cancer could lead to synergistic effects and improved outcomes. frontiersin.orgnih.gov

One promising area of investigation is the combination of this compound with immunotherapy, particularly PD-L1 inhibitors. nih.gov Preclinical studies have shown that this combination can enhance the efficacy of immunotherapy by upregulating MHC-I and PD-L1 expression in tumor cells. nih.gov This suggests that this compound may help to overcome resistance to immunotherapy by modulating the tumor microenvironment. nih.govamegroups.org In an IPF-tumor model, the combination therapy significantly inhibited tumor growth and improved survival rates. nih.gov

Another area of focus is the combination of this compound with other anti-fibrotic agents, such as pirfenidone. frontiersin.org Given their different mechanisms of action, it is hypothesized that a combination therapy could offer additive or synergistic benefits in treating idiopathic pulmonary fibrosis (IPF). frontiersin.org While some studies have shown that this combination is safe and tolerable, further research is needed to confirm its efficacy. frontiersin.orgnih.gov

Preclinical studies are also evaluating the combination of this compound with traditional chemotherapy agents. For example, in models of triple-negative breast cancer, the triple combination of Nintedanib, paclitaxel, and a PD-L1 antibody showed promising results. researchgate.net

Combination AgentRationalePreclinical ModelKey Findings
αPD-L1 (anti-PD-L1 antibody) Enhance anti-tumor immune response nih.govIPF-tumor bearing model, metastatic 4T1 tumor modelIncreased immune cell infiltration, upregulated PD-L1 and MHC-I expression, inhibited tumor growth and metastasis. nih.gov
Pirfenidone Target different fibrotic pathways for potential synergistic effects frontiersin.orgIdiopathic Pulmonary Fibrosis (IPF)Combination therapy has the potential to further slow the rate of FVC decline. frontiersin.org
Paclitaxel and anti-PD-L1 antibody Improve efficacy in difficult-to-treat cancers researchgate.netOrthotopic primary or metastatic triple-negative breast cancerTriple combination therapy showed optimal efficacy results. researchgate.net

Advanced In Vitro and Ex Vivo Model Systems for Mechanism Elucidation (e.g., Organ-on-a-Chip, Precision-Cut Lung Slices)

To better understand the complex mechanisms of action of this compound, researchers are turning to advanced in vitro and ex vivo model systems that more accurately mimic human physiology. mdpi.comfrontiersin.org These models offer significant advantages over traditional 2D cell cultures, which often fail to replicate the intricate cellular interactions and microenvironment of living tissues. frontiersin.orgnih.gov

Precision-Cut Lung Slices (PCLS) have emerged as a valuable tool for studying respiratory diseases. nih.govfrontiersin.org These thin slices of lung tissue, obtained from either animal or human donors, maintain the native architecture of the lung, including airways, alveoli, and the extracellular matrix. nih.govcreative-biolabs.com This allows for the study of this compound's effects in a more physiologically relevant context. For example, PCLS from IPF patients have been used to demonstrate the anti-fibrotic effects of drugs like saracatinib, a finding that supports the use of this model for testing new therapies.

Organ-on-a-chip technology represents another significant advancement. wikipedia.org These microfluidic devices can simulate the key structural and functional aspects of human organs, such as the alveolar-capillary interface of the lung. wikipedia.org By recreating the mechanical forces and cellular interactions found in the body, organ-on-a-chip models provide a more dynamic and accurate platform for studying drug responses. wikipedia.org

3D cell culture systems , including spheroids and organoids, are also being increasingly used. mdpi.comnih.gov These models allow cells to grow and interact in three dimensions, which more closely resembles their natural environment. frontiersin.org This is particularly important for studying diseases like cancer, where the 3D tumor microenvironment plays a crucial role in drug resistance. nih.gov

Model SystemDescriptionAdvantages for this compound Research
Precision-Cut Lung Slices (PCLS) Thin slices of living lung tissue that preserve the native architecture. nih.govcreative-biolabs.comAllows for the study of drug effects in a physiologically relevant ex vivo environment, bridging the gap between in vitro and in vivo models. nih.gov
Organ-on-a-Chip Microfluidic devices that mimic the structure and function of human organs. wikipedia.orgEnables the study of drug responses in a dynamic and controlled microenvironment, replicating key physiological processes. wikipedia.org
3D Cell Culture (Spheroids/Organoids) Systems that allow cells to grow and interact in three dimensions. mdpi.comnih.govProvides a more accurate representation of the in vivo cellular environment, crucial for studying complex diseases like cancer. frontiersin.orgnih.gov

Development of Advanced Delivery Systems for Research Applications (e.g., Nanostructured Lipid Carriers)

A significant challenge with this compound is its low oral bioavailability, which is approximately 4.7%. pharmaexcipients.com This necessitates the administration of high doses, which can lead to gastrointestinal side effects. pharmaexcipients.com To address this, researchers are developing advanced drug delivery systems to improve its solubility, stability, and bioavailability. pharmaexcipients.comjneonatalsurg.com

Nanostructured Lipid Carriers (NLCs) are a promising approach. drug-dev.comijpsr.com These are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate a higher drug load compared to other lipid-based nanoparticles. drug-dev.comijpsr.comresearchgate.net NLCs can enhance the oral absorption of lipophilic drugs like this compound and offer the potential for sustained and targeted release. drug-dev.commdpi.com This can lead to improved therapeutic efficacy and reduced side effects. mdpi.comdovepress.com

Other nanoparticle-based systems are also being explored, including:

Polymeric nanoparticles: These can be designed to protect the drug from degradation and control its release. medsci.orgnih.gov

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. medsci.org

Inorganic nanoparticles: Materials like iron oxide or silica (B1680970) can be used to create nanoparticles with unique properties for drug delivery and imaging. medsci.orgnih.gov

These advanced delivery systems hold the potential to revolutionize how this compound is used in research and potentially in future clinical applications, by enabling more precise and effective targeting of diseased tissues. jneonatalsurg.comdovepress.com

Delivery SystemCompositionPotential Advantages for this compound
Nanostructured Lipid Carriers (NLCs) Blend of solid and liquid lipids. drug-dev.comijpsr.comIncreased drug loading capacity, enhanced stability, improved bioavailability, and potential for controlled release. drug-dev.comijpsr.commdpi.com
Polymeric Nanoparticles Polymers such as polyethylene (B3416737) glycol (PEG). medsci.orgProtection from degradation, controlled release, and targeted delivery. medsci.orgnih.gov
Liposomes Lipid bilayer vesicles. medsci.orgEncapsulation of a wide range of drugs, biocompatibility, and targeted delivery. medsci.org
Inorganic Nanoparticles Materials like iron oxide or silica. medsci.orgUnique magnetic or optical properties for combined therapy and diagnostics. medsci.orgnih.gov

Application in Novel Preclinical Disease Models Beyond Fibrosis and Oncology

The known mechanisms of this compound, particularly its inhibition of key signaling pathways involved in cell proliferation, migration, and angiogenesis, suggest its potential therapeutic utility in a broader range of diseases beyond its current indications for fibrosis and cancer. nih.govpharmaexcipients.comnih.gov Preclinical research is beginning to explore these new applications.

One area of interest is in the treatment of inflammatory diseases . For example, this compound has been shown to inhibit inflammatory responses in epithelial cells by blocking the PI3K/AKT and MAPK signaling pathways. This suggests its potential use in conditions characterized by chronic inflammation.

There is also growing interest in its application for post-viral lung disease . A clinical trial is currently underway to investigate the efficacy of nintedanib in slowing the rate of lung disease in patients with ongoing lung injury following COVID-19. clinicaltrials.gov This study will assess changes in forced vital capacity (FVC) and quantitative changes on chest CT scans. clinicaltrials.gov

Furthermore, the anti-angiogenic properties of this compound make it a candidate for other diseases where abnormal blood vessel growth is a factor. nih.gov Its ability to modulate immune responses also opens up possibilities for its use in various immune-mediated disorders. nih.gov

Preclinical studies are also exploring its effects in models of other fibrotic diseases , such as hepatic and renal fibrosis, as well as systemic sclerosis. pharmaexcipients.comnih.gov The broad anti-fibrotic and anti-inflammatory properties of this compound make it a versatile compound for investigation in a wide array of preclinical models.

Disease AreaRationale for this compound ApplicationPreclinical/Clinical Evidence
Inflammatory Diseases Inhibition of pro-inflammatory signaling pathways (PI3K/AKT, MAPK). In vitro studies show reduced inflammatory responses in epithelial cells.
Post-COVID-19 Lung Disease Potential to slow the progression of ongoing lung injury and fibrosis. clinicaltrials.govOngoing clinical trial (ENDCOV-I) to assess efficacy in patients with post-COVID-19 lung disease. clinicaltrials.gov
Other Fibrotic Diseases (Hepatic, Renal) Broad anti-fibrotic effects demonstrated in lung fibrosis models. nih.govPreclinical studies have shown anti-fibrotic effects in other organs. nih.gov
Systemic Sclerosis Inhibition of fibroblast proliferation and differentiation. pharmaexcipients.comNintedanib is approved for slowing the rate of decline in pulmonary function in patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD). boehringer-ingelheim.com

Q & A

Q. How should researchers investigate discrepancies in this compound’s efficacy between preclinical and clinical studies?

  • Methodological Guidance :
  • Conduct reverse translational studies using patient-derived xenografts (PDX) treated with clinically equivalent doses .
  • Analyze differences in drug penetration (e.g., blood-brain barrier assays) and stromal interactions .
  • Data Sources : Cross-reference negative clinical trial data with preclinical models’ microenvironment conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.